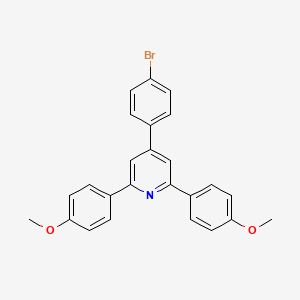
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring. This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of molecular iodine as a catalyst under microwave irradiation . This method allows for the efficient synthesis of the compound with various substituents at the N-1 and C-4 positions of the azetidinone ring. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction disrupts the synthesis process, leading to antibacterial effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one can be compared with other azetidinone derivatives and thiophene-containing compounds:
Similar Compounds: Other azetidinone derivatives, such as 3,3-dimethyl-4-(thiophen-2-yl)azetidin-2-one, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of both a thiophene ring and a methylidene group in this compound makes it unique compared to other azetidinone derivatives. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
| 189620-98-2 | |
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
3-methylidene-1-phenyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H11NOS/c1-10-13(12-8-5-9-17-12)15(14(10)16)11-6-3-2-4-7-11/h2-9,13H,1H2 |
Clé InChI |
QNZKIZWQUDDMLR-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
